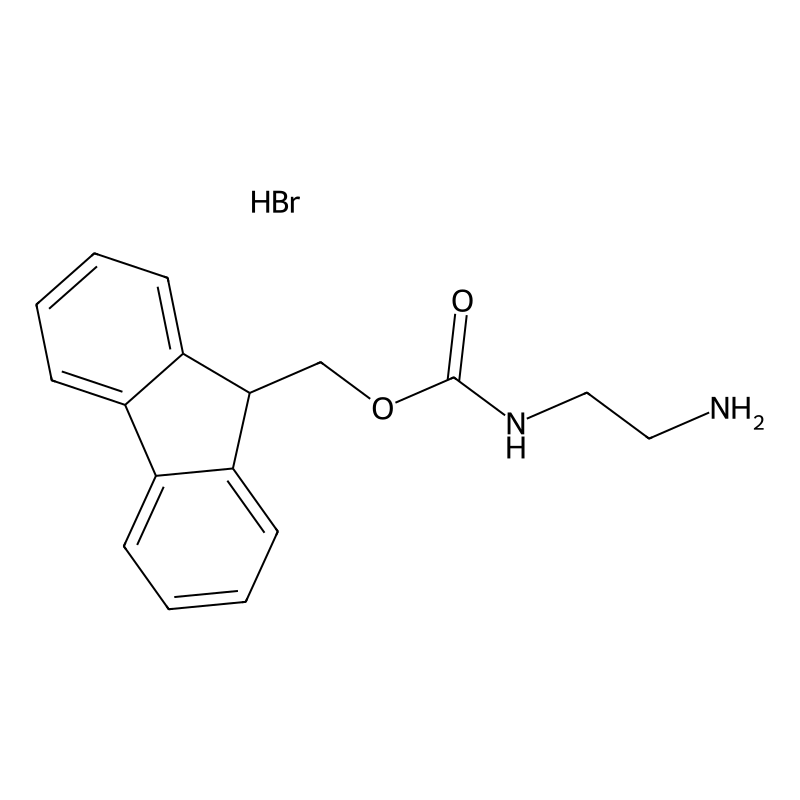N-Fmoc-ethylenediamine hydrobromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fmoc Protecting Group
The molecule features an Fmoc (Fluorenylmethoxycarbonyl) group attached to the nitrogen atom of the ethylenediamine core. This Fmoc group serves as a temporary protecting group during peptide chain assembly. In SPPS, Fmoc groups are selectively removed (deprotected) to allow for the formation of peptide bonds between amino acids [].
Ethylenediamine Core
The core structure of N-Fmoc-EDA-HBr is ethylenediamine, a diamine molecule containing two primary amine functionalities. These amine groups can be further coupled with other amino acids to introduce branching or chelating functionalities into the peptide sequence [].
Applications:
N-Fmoc-EDA-HBr allows for the incorporation of branching units within a peptide chain. This can be useful for creating complex peptide structures with specific binding properties or introducing functionalities like fluorescent tags [].
Chelator Design
The presence of two amine groups in N-Fmoc-EDA-HBr enables the design of chelator molecules for metal ions. These chelators can be used in radiopharmaceuticals or for the development of catalysts containing specific metal centers [].
N-Fmoc-ethylenediamine hydrobromide is a chemical compound with the molecular formula CHNO·HBr and a molecular weight of 363.25 g/mol. It is recognized as a derivative of ethylenediamine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to serve as a building block for the synthesis of various peptides and other biologically active molecules .
- Deprotection Reaction: The Fmoc group can be removed under basic conditions, typically using a base such as piperidine. This reaction is crucial for peptide synthesis, allowing for the formation of free amines that can participate in further coupling reactions.
- Coupling Reactions: The free amine generated after deprotection can react with carboxylic acids or activated esters to form peptide bonds, making it an essential component in solid-phase peptide synthesis.
- Salt Formation: The hydrobromide form indicates that it can participate in salt formation reactions, which can influence its solubility and reactivity in various solvents .
- Antimicrobial Activity: Some peptides synthesized using N-Fmoc-ethylenediamine have shown antimicrobial properties.
- Anticancer Properties: Certain peptide constructs derived from this compound have been investigated for their potential anticancer activities.
- Enzyme Inhibition: Peptides synthesized using this compound may act as enzyme inhibitors, providing insights into therapeutic applications .
The synthesis of N-Fmoc-ethylenediamine hydrobromide typically involves the following steps:
- Protection of Ethylenediamine: Ethylenediamine is reacted with Fmoc chloride in the presence of a base such as triethylamine to form N-Fmoc-ethylenediamine.
- Formation of Hydrobromide Salt: The resulting compound is then treated with hydrobromic acid to form N-Fmoc-ethylenediamine hydrobromide.
- Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound suitable for research applications .
N-Fmoc-ethylenediamine hydrobromide is widely utilized in various fields:
- Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, facilitating the construction of complex peptides.
- Drug Development: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer agents.
- Bioconjugation: The compound is also employed in bioconjugation strategies, linking biomolecules for diagnostic and therapeutic purposes .
Interaction studies involving N-Fmoc-ethylenediamine hydrobromide often focus on its role in peptide interactions with biological targets. These studies help elucidate:
- Binding Affinities: Investigating how peptides synthesized from this compound bind to specific receptors or enzymes.
- Mechanisms of Action: Understanding how these peptides exert their biological effects at the molecular level.
Such studies are crucial for developing new therapeutic agents based on peptides derived from N-Fmoc-ethylenediamine hydrobromide .
Several compounds are structurally or functionally similar to N-Fmoc-ethylenediamine hydrobromide. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-Boc-ethylenediamine | Similar backbone | Uses tert-butyloxycarbonyl protection instead of Fmoc |
| Mono-Fmoc ethylene diamine hydrochloride | Similar Fmoc group | Contains hydrochloride salt instead of hydrobromide |
| N-Cbz-ethylenediamine | Similar backbone | Uses benzyloxycarbonyl protection |
Each of these compounds has unique protective groups that influence their reactivity and application in peptide synthesis. N-Fmoc-ethylenediamine hydrobromide stands out due to its stability during synthesis and ease of deprotection under mild conditions, making it particularly valuable in complex peptide assembly .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







